Trimethylsilyl nonafluorobutanesulfonate
Description
Historical Context and Evolution of Sulfonate Reagents in Organic Chemistry
The use of sulfonate esters in organic synthesis has a rich history, primarily centered on their ability to transform a poor leaving group (a hydroxyl group) into an excellent one. periodicchemistry.com Initially, simple sulfonates like tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) were widely adopted. periodicchemistry.com These reagents are prepared by reacting an alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com The resulting sulfonate ester makes the carbon atom to which it is attached highly susceptible to nucleophilic attack, facilitating a wide range of substitution and elimination reactions. periodicchemistry.comeurjchem.com
Over the years, the quest for even more reactive leaving groups led to the development of fluorinated sulfonates. nih.gov The introduction of electron-withdrawing fluorine atoms onto the sulfonate's alkyl or aryl group significantly increases the stability of the resulting sulfonate anion after it departs, making it a better leaving group. wikipedia.org This evolution culminated in the development of "super" leaving groups like trifluoromethanesulfonate (B1224126) (triflate), which exhibit reactivity several orders of magnitude greater than traditional sulfonates. nih.gov The nonafluorobutanesulfonate (nonaflate) group represents a further advancement in this area, offering unique properties and advantages in modern synthetic applications. researchgate.net
Significance of Nonafluorobutanesulfonate (Nonaflate) Leaving Groups in Modern Synthesis
The nonafluorobutanesulfonate, or nonaflate (NfO-), group is an exceptionally effective leaving group due to the strong electron-withdrawing nature of the perfluorinated butyl chain. researchgate.net This property greatly stabilizes the negative charge on the sulfonate anion through induction, making it a very weak base and, consequently, an excellent nucleofuge (a leaving group that departs with the bonding electron pair). wikipedia.org
In comparative studies, nonaflates have been identified as better leaving groups than the widely used triflates in terms of both efficiency and reactivity. urfu.ruresearchgate.net A key advantage of nonaflates is their enhanced stability, particularly their resistance to hydrolysis. researchgate.net While triflates can be prone to decomposition in the presence of water or even certain bases, nonaflates offer greater robustness, which is highly advantageous in complex reaction schemes and for the synthesis of sensitive molecules. researchgate.netresearchgate.net This stability, combined with high reactivity, makes nonaflates valuable in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net
| Leaving Group | Abbreviation | Relative Reactivity | Key Advantages |
|---|---|---|---|
| p-Toluenesulfonate | TsO- | Good | Widely used, stable, and economical. |
| Methanesulfonate | MsO- | Good | Smaller steric profile than tosylate. |
| Trifluoromethanesulfonate | TfO- | Excellent | Highly reactive "super" leaving group. |
| Nonafluorobutanesulfonate | NfO- | Exceptional | More reactive and hydrolytically stable than triflate. researchgate.netresearchgate.net |
Role of the Trimethylsilyl (B98337) Moiety in Reagent Design for Reactive Intermediate Generation
The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a versatile functional group in organic chemistry. wikipedia.org In the context of reagents like TMSNf, the TMS moiety serves several critical functions. Silylation, the introduction of a silyl (B83357) group into a molecule, is a common strategy to protect reactive functional groups such as alcohols, amines, and carboxylic acids. cfsilicones.comshinetsusilicones.com By replacing an active hydrogen with a TMS group, the resulting derivative becomes less polar, more volatile, and more thermally stable. registech.com
In reagents like trimethylsilyl nonafluorobutanesulfonate, the silicon-oxygen bond is highly polarized and labile. This feature makes TMSNf a powerful silylating agent, even more reactive than trimethylsilyl chloride. gelest.comwikipedia.org The driving force for its reactivity is the formation of the extremely stable nonaflate anion. This high reactivity is harnessed to generate reactive intermediates. For instance, TMSNf can react with ketones and aldehydes to form silyl enol ethers, which are versatile intermediates in carbon-carbon bond-forming reactions. wikipedia.orgchemicalbook.com Furthermore, the combination of a labile TMS group with a super leaving group like nonaflate makes TMSNf an excellent precursor for generating highly electrophilic species.
Overview of TMSNf as a Contemporary Precursor for Highly Reactive Species
The primary role of this compound in advanced organic synthesis is as a precursor for generating highly reactive species under mild conditions. One of the most significant applications is the generation of silylium (B1239981) ions or silylium-ion-like species. nih.gov Silylium ions ([R₃Si]⁺) are silicon-based cations that are highly electrophilic and can act as potent Lewis acids to catalyze a variety of chemical transformations. The abstraction of the nonaflate anion from TMSNf can generate a transient or stabilized silylium ion, which can then initiate reactions such as polymerization, cyclization, or rearrangement. nih.gov
Another critical application is in the generation of other reactive intermediates, such as arynes. Arynes are highly reactive species derived from an aromatic ring by the formal removal of two ortho substituents. Precursors like 2-(trimethylsilyl)phenyl nonaflate can be treated with a fluoride (B91410) source to induce a 1,2-elimination, generating benzyne (B1209423). acs.org This method provides a mild and efficient route to these valuable intermediates, which can then participate in a wide range of cycloaddition and nucleophilic addition reactions to construct complex molecular architectures. acs.orgnih.gov The use of the nonaflate group in these precursors is advantageous due to its superior leaving group ability and the stability of the precursor itself. acs.org
Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9O3SSi/c1-21(2,3)19-20(17,18)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIPIKYUVSCYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380753 | |
| Record name | Trimethylsilyl perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68734-62-3 | |
| Record name | Trimethylsilyl perfluorobutanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl nonafluoro-1-butanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Trimethylsilyl Nonafluorobutanesulfonate Tmsnf
Conventional Synthetic Routes to Silylaryl Nonaflate Precursors
Traditional laboratory-scale synthesis of silylaryl nonaflates relies on foundational reactions involving phenols and a potent sulfonylating agent, nonafluorobutanesulfonyl fluoride (B91410).
A direct and effective method for preparing aryl nonaflates involves the reaction of phenols with nonafluorobutanesulfonyl fluoride (NfF). wikipedia.org NfF serves as a robust perfluoroalkylsulfonylating agent, offering advantages in cost and stability over the more common triflic anhydride (B1165640). wikipedia.org The reaction proceeds in the presence of a base, such as potassium carbonate or triethylamine, to facilitate the deprotonation of the phenolic hydroxyl group. This process is highly efficient, often resulting in near-quantitative yields of the desired aryl nonaflate product. wikipedia.org The fluoride leaving group on NfF is readily substituted by the phenoxide nucleophile, making this a straightforward route to these compounds. wikipedia.org
A particularly noteworthy application of this chemistry is the reaction with 2-(trimethylsilyl)phenols. This specific substrate enables a "domino process" for the in-situ generation of benzynes. researchgate.net The synthesis begins with the nonaflation of the phenolic hydroxyl group by NfF, forming the 2-(trimethylsilyl)phenyl nonaflate intermediate. researchgate.netnih.gov A key feature of this reaction is that the fluoride ion produced as a byproduct of the nonaflation step then acts as a trigger, attacking the silicon atom of the adjacent trimethylsilyl (B98337) group. researchgate.net This intramolecular desilylation induces the elimination of the nonaflate, a superior leaving group, to generate the highly reactive benzyne (B1209423) intermediate. researchgate.net This dual-activation method, where NfF both creates the leaving group and provides the trigger for its elimination, represents an elegant and efficient pathway to aryne chemistry. researchgate.netnih.gov
Green Chemistry Considerations in TMSNf Preparation
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are highly relevant to the synthesis of TMSNf and related nonaflates. unife.it
The adoption of continuous flow synthesis represents a significant advancement in green chemistry for this class of compounds. sci-hub.semanchester.ac.uk
Energy Efficiency: By avoiding cryogenic temperatures required in many batch syntheses, flow chemistry drastically reduces energy consumption. sci-hub.se
Waste Reduction: The high purity of products from flow synthesis often eliminates the need for column chromatography, thereby minimizing the use of large volumes of solvent and the generation of silica (B1680970) gel waste. acs.orgsci-hub.se
Process Intensification: Flow reactors enable higher throughput in a smaller footprint compared to batch reactors, leading to more efficient use of laboratory or plant space.
Improved Safety: The enclosed nature of flow systems and the small reaction volumes at any given time reduce the risks associated with handling reactive intermediates and hazardous reagents. mdpi.com
The development of synthetic methods that produce only non-toxic salts as by-products is a major goal in green chemistry, and while not fully realized for all TMSNf syntheses, the move toward more benign reagents and processes like flow chemistry is a clear trend in this direction. eurekalert.orgsciencedaily.com
Mechanistic Principles Governing Aryne Generation from Trimethylsilyl Nonafluorobutanesulfonate Tmsnf
Fundamental Pathways for Fluoride-Induced Aryne Formation
The fluoride-induced 1,2-elimination of a trimethylsilyl (B98337) group and a suitable leaving group from an aromatic ring is a well-established and mild method for generating arynes. nih.govsci-hub.seresearchgate.net In the case of trimethylsilyl nonafluorobutanesulfonate, the nonafluorobutanesulfonate (nonaflate) group serves as an excellent leaving group, facilitating the formation of the aryne intermediate under gentle conditions. nih.govacs.org
A notable advancement in aryne generation involves a "domino process" utilizing precursors like o-(trimethylsilyl)phenols and nonafluorobutanesulfonyl fluoride (B91410) (NfF). chemicalbook.comnih.gov This process combines the in situ formation of the this compound intermediate with its subsequent conversion to benzyne (B1209423) in a single operational step.
The sequence begins with the nonaflation of the phenolic hydroxyl group by NfF. This reaction produces a fluoride ion as a byproduct. chemicalbook.comnih.gov This newly formed fluoride ion then acts as the nucleophilic trigger, attacking the trimethylsilyl group. This intramolecular attack initiates the elimination of the silyl (B83357) group and the now-activated nonaflate leaving group, resulting in the formation of benzyne. nih.govchemicalbook.comnih.gov This domino approach is efficient as a single reagent, NfF, orchestrates both the activation of the leaving group and the generation of the necessary fluoride ion for the elimination step. chemicalbook.comnih.gov Silylaryl nonafluorobutanesulfonates are particularly effective in these domino sequences. nih.govacs.orgresearchgate.net
Table 1: Domino Process for Benzyne Generation
| Step | Reactants | Reagent | Key Transformation | Product |
| 1 | o-(trimethylsilyl)phenol | Nonafluorobutanesulfonyl fluoride (NfF) | Nonaflation of the hydroxyl group | o-(trimethylsilyl)phenyl nonafluorobutanesulfonate + F⁻ |
| 2 | o-(trimethylsilyl)phenyl nonafluorobutanesulfonate + F⁻ | (Internal) | Fluoride attack on the silyl group and elimination | Benzyne |
The precise mechanism of fluoride-induced aryne formation from silylaryl sulfonates has been a subject of theoretical and experimental investigation. Two primary pathways are often considered: a concerted mechanism and a stepwise, polar mechanism. nih.gov
In a concerted mechanism , the fluoride attack on the silicon atom, the cleavage of the carbon-silicon bond, and the departure of the leaving group occur simultaneously through a single transition state. nih.govacs.org Theoretical work on the analogous 2-(trimethylsilyl)phenyl triflate suggests that the reaction with a fluoride source like CsF may proceed through such a concerted transition state. nih.govacs.org Given the excellent leaving group ability of the nonaflate group, which is comparable to or even better than triflate, a concerted pathway is highly plausible for TMSNf.
Alternatively, a polar (or stepwise) mechanism involves the initial formation of a pentacoordinate siliconate intermediate upon fluoride attack. This intermediate would then undergo elimination of the leaving group in a separate step to form the aryne. While this mechanism has been proposed for precursors with poorer leaving groups, the high efficiency of the nonaflate group likely favors a more concerted process. nih.gov The choice between these mechanisms can be influenced by the nature of the leaving group, with better leaving groups favoring the concerted pathway. nih.govacs.org
Theoretical and Computational Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the intricate details of reaction mechanisms, including aryne generation. e-tarjome.comresearchgate.netresearchgate.netacs.orgacs.org These studies provide insights into the energetics and geometries of transient species like transition states, which are often inaccessible through experimental means alone.
DFT calculations allow for the mapping of the potential energy surface of a reaction, identifying the transition states that connect reactants to products. For fluoride-induced aryne generation, computational models can calculate the activation energies for both concerted and stepwise pathways, thereby predicting the most likely route. acs.orgacs.org For related systems, these studies have suggested that the concerted mechanism often has a lower activation barrier. acs.org The energetic profile reveals the reaction to be highly exothermic, consistent with the formation of a very reactive aryne intermediate. e-tarjome.comresearchgate.net
The identity of the leaving group is a critical factor that influences the mechanism of benzyne formation. nih.govacs.org A better leaving group facilitates the elimination step by stabilizing the developing negative charge in the transition state. The nonafluorobutanesulfonate group is an exceptionally good leaving group due to the strong electron-withdrawing effect of the perfluorinated butyl chain, which extensively delocalizes the negative charge of the resulting anion.
Theoretical studies on various silylaryl precursors have shown that changing the leaving group can shift the mechanism from concerted to stepwise. nih.gov For instance, precursors with weaker leaving groups might favor a polar mechanism involving a distinct intermediate. nih.gov Conversely, the use of a superior leaving group like the nonaflate in TMSNf is expected to lower the activation energy and strongly favor a concerted, one-step elimination process. nih.govacs.org
Table 2: Influence of Leaving Group on Proposed Aryne Generation Mechanism
| Leaving Group | Relative Leaving Group Ability | Proposed Dominant Mechanism |
| 4-Chlorobenzenesulfonate | Moderate | Polar (Stepwise) nih.govacs.org |
| Trifluoromethanesulfonate (B1224126) (Triflate) | Good | Concerted nih.govacs.org |
| Nonafluorobutanesulfonate (Nonaflate) | Excellent | Concerted (Inferred) |
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict reaction outcomes. e-tarjome.comresearchgate.net In the context of aryne generation, DFT calculations, often using functionals like B3LYP or M06-2X, are employed to:
Optimize the geometries of reactants, transition states, and products. acs.org
Calculate the activation free energies and reaction energies to determine the favorability and spontaneity of the proposed mechanistic pathways. researchgate.net
Analyze the electronic properties, such as charge distribution and bond orders, in the transition state to understand the nature of bond-breaking and bond-forming processes. acs.org
Simulate the effect of different solvents on the reaction energetics using models like the SMD solvation model. researchgate.net
These computational studies have been crucial in supporting the proposed concerted mechanism for aryne generation from precursors with good leaving groups, like triflates, and by extension, nonaflates. acs.orgacs.orgresearchgate.net They provide a molecular-level picture of the reaction, complementing experimental observations and helping to rationalize the high reactivity and synthetic utility of these aryne precursors. researchgate.net
Reactivity Profiles of In Situ Generated Arynes
Arynes generated in situ from this compound (TMSNf) are highly reactive intermediates that readily engage in a variety of chemical transformations. nih.gov The strained nature of the triple bond within the aromatic ring makes them potent electrophiles and dienophiles. wiley-vch.de Their reactivity can be broadly categorized into cycloaddition reactions, nucleophilic additions, and insertion reactions. nih.govacs.org
The versatile applications of arynes in transition-metal-free reactions include cycloadditions, insertion reactions, and multicomponent reactions. acs.org These reactive species have been instrumental in the synthesis of diverse and complex multisubstituted arenes. acs.org
Cycloaddition Reactions:
One of the most powerful applications of arynes is in cycloaddition reactions. nih.gov They readily participate as a 2π component in various annulation reactions. nih.gov
[4+2] Cycloadditions: Arynes act as excellent dienophiles in Diels-Alder reactions. For instance, they react with furans to yield 1,4-dihydro-1,4-epoxynaphthalenes. nih.gov This reactivity has been demonstrated with a variety of substituted arylsilyl triflates, showing good functional group tolerance. nih.gov
[2+2] Cycloadditions: These reactions provide access to four-membered ring systems. The reaction of arynes with ketene (B1206846) silyl acetals can lead to the formation of polyoxygenated tricyclobutabenzenes through a consecutive three-fold [2+2] cycloaddition. nih.gov
Nucleophilic Addition:
The low-lying LUMO of arynes makes them strong electrophiles, facilitating the addition of a wide range of nucleophiles. wiley-vch.de
The addition of nucleophiles is a key step in many aryne-based synthetic strategies. nih.gov For example, phenols can add to arynes to form diaryl ethers. nih.gov
Phosphines can also act as nucleophiles, leading to the formation of aryl C-P bonds, which is a valuable transformation in the synthesis of organophosphorus compounds. researchgate.net
A tandem nucleophilic addition-cycloaddition reaction of arynes with α-iminoesters has been developed for the synthesis of functionalized imidazolidine (B613845) derivatives. rsc.org
Insertion Reactions:
Arynes are capable of inserting into various σ-bonds, a reaction that has been exploited for the formation of C-C and C-heteroatom bonds. nih.govrsc.org
The insertion of arynes into the Sn-N bond of stannylated imines provides a route to ortho-stannyl-aniline derivatives. nih.gov
The outcome of aryne insertion reactions can be controlled by the substitution pattern on the aryne ring. For instance, the reaction with 2-aroyl malonates/cyanoesters can lead to either diarylmethanes or chromones. rsc.org
The following table provides a summary of the reactivity profiles of arynes generated from TMSNf with different trapping agents:
| Trapping Agent | Reaction Type | Product Class |
| Furan | [4+2] Cycloaddition | 1,4-Dihydro-1,4-epoxynaphthalenes nih.gov |
| Ketene Silyl Acetals | [2+2] Cycloaddition | Polyoxygenated Tricyclobutabenzenes nih.gov |
| Phenols | Nucleophilic Addition | Diaryl Ethers nih.gov |
| Phosphines | Nucleophilic Addition | Arylphosphorus Compounds researchgate.net |
| α-Iminoesters | Nucleophilic Addition-Cycloaddition | Imidazolidine Derivatives rsc.org |
| Stannylated Imines | Insertion Reaction | ortho-Stannyl-aniline Derivatives nih.gov |
| 2-Aroyl Malonates/Cyanoesters | Insertion Reaction | Diarylmethanes or Chromones rsc.org |
Applications of Trimethylsilyl Nonafluorobutanesulfonate Tmsnf in Complex Organic Transformations
Aryne-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The generation of arynes from 2-(trimethylsilyl)aryl nonaflates provides a gateway to a diverse range of chemical transformations. These fleeting, high-energy intermediates are potent electrophiles and dienophiles, readily participating in nucleophilic addition and cycloaddition reactions. chemrxiv.orgnih.govpdx.edu This reactivity allows for the rapid construction of substituted arenes and complex polycyclic systems from simple starting materials. upenn.edu
Arynes are characterized by a strained triple bond, making them highly susceptible to attack by nucleophiles. nih.gov This reaction class is a cornerstone of aryne chemistry, enabling the direct formation of carbon-heteroatom and carbon-carbon bonds on an aromatic ring. The process typically involves the addition of a nucleophile to one of the sp-hybridized carbons of the aryne, followed by protonation of the resulting aryl anion to yield the substituted aromatic product.
The reaction between arynes generated from nonaflate precursors and oxygen nucleophiles, such as phenols, provides a direct route to diaryl ethers. While specific examples detailing nonaflate precursors are less common in foundational literature than those for triflates or other sulfonates, their reactivity is analogous. nih.govacs.org In a typical reaction, the aryne generated in situ is trapped by a phenol. The phenoxide acts as the nucleophile, attacking the aryne to form a new carbon-oxygen bond. Subsequent protonation furnishes the diaryl ether product. Research has demonstrated that 2-(trimethylsilyl)phenyl nonaflate, prepared via a continuous-flow process, effectively generates benzyne (B1209423) that can participate in such aryne chemistries. acs.org
Table 1: Illustrative Nucleophilic Addition of Phenol to Benzyne
| Aryne Precursor | Nucleophile | Conditions | Product | Yield |
| 2-(Trimethylsilyl)phenyl nonaflate | Phenol | CsF, Acetonitrile | Diphenyl ether | Not specified acs.org |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 4-Nitrophenol | CsF, 18-crown-6, PhCN, 80 °C | 4-Nitrodiphenyl ether | 70% acs.org |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 2-Bromophenol | CsF, 18-crown-6, PhCN, 80 °C | 2-Bromodiphenyl ether | 89% acs.org |
Note: Data for nonaflate precursors in this specific reaction is limited; analogous reactivity is shown with other sulfonate precursors.
Nitrogen nucleophiles readily react with arynes to form new carbon-nitrogen bonds. The azide (B81097) ion, in particular, serves as a versatile nucleophile in this context. The initial nucleophilic attack of the azide on the aryne intermediate can lead to different outcomes depending on the reaction conditions and the structure of the azide. researchgate.netscielo.br This reaction serves as the initial step for the subsequent [3+2] cycloaddition to form triazoles.
Arynes are exceptional partners in cycloaddition reactions due to the high strain energy of their triple bond. They can function as either a 2π component in cycloadditions or as an electrophile. These reactions provide powerful and efficient pathways for the synthesis of complex, polycyclic aromatic and heterocyclic scaffolds. researchgate.netresearchgate.net
The reaction of arynes with 1,3-dipoles, such as organic azides, is a well-established method for synthesizing five-membered heterocycles. nih.gov Specifically, the [3+2] cycloaddition between an aryne and an azide furnishes a benzotriazole (B28993) ring system. This transformation is highly efficient and proceeds under the mild conditions compatible with aryne generation from 2-(trimethylsilyl)aryl nonaflates. acs.org The reaction is believed to proceed through a concerted mechanism and is a key example of click chemistry's application in aryne transformations. researchgate.net While many examples utilize triflate precursors, nonaflates are also effective. acs.orgnih.govcas.cn
Table 2: Synthesis of Benzotriazoles via [3+2] Cycloaddition
| Aryne Precursor | Azide | Conditions | Product | Yield |
| 2-(Trimethylsilyl)phenyl nonaflate | Benzyl azide | CsF, Acetonitrile | 1-Benzyl-1H-benzotriazole | Not specified acs.org |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Benzyl azide | CsF, 18-crown-6, PhCN, 80 °C | 1-Benzyl-1H-benzotriazole | 60% nih.gov |
| 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | (Azidomethyl)cyclopropane | CsF, 18-crown-6, PhCN, 80 °C | 1-(Cyclopropylmethyl)-1H-benzotriazole | 63% nih.gov |
Note: Data for nonaflate precursors in this specific reaction is limited; analogous reactivity is shown with other sulfonate precursors.
Arynes readily engage as dienophiles in [4+2] cycloaddition (Diels-Alder) reactions to construct fused polycyclic ring systems. nih.gov Dienes such as furan, cyclopentadiene, and various pyrroles can act as the 4π component, reacting with the aryne to rapidly build molecular complexity. nih.govnih.gov The use of 2-(trimethylsilyl)phenyl nonaflate as a precursor allows these reactions to be performed under mild, fluoride-initiated conditions. acs.org This method is a powerful strategy for accessing triptycene-like structures and other complex arene and heteroarene scaffolds that are valuable in materials science and medicinal chemistry. upenn.edu
Table 3: [4+2] Cycloaddition of Benzyne with Furan
| Aryne Precursor | Diene | Conditions | Product | Yield |
| 2-(Trimethylsilyl)phenyl nonaflate | Furan | CsF, Acetonitrile, rt | 1,4-Dihydro-1,4-epoxynaphthalene | 85% acs.org |
| 2-(Trimethylsilyl)phenyl triflate | Furan | CsF, Acetonitrile, rt | 1,4-Dihydro-1,4-epoxynaphthalene | 81% acs.org |
Cycloaddition Reactions Involving Arynes
Regioselective Synthesis Utilizing Substituted Benzyne Intermediates
Trimethylsilyl (B98337) nonafluorobutanesulfonate (TMSNf) and its chemical relatives, such as 2-(trimethylsilyl)aryl trifluoromethanesulfonates, serve as highly effective precursors for the generation of reactive benzyne intermediates under mild conditions. nih.govacs.org These precursors are valuable in organic synthesis because the fluoride-induced reaction allows for controlled formation of arynes, which can then undergo various transformations. nih.gov The strategic placement of substituents on the benzyne precursor enables regioselective reactions, where the incoming nucleophile adds to a specific position on the aryne triple bond. This control is crucial for the synthesis of complex, highly substituted aromatic compounds.
Regioselectivity in Nucleophilic Fluorination of Benzynes
The introduction of fluorine atoms into aromatic systems is of significant interest in medicinal chemistry and materials science. The reaction of benzyne intermediates with fluoride (B91410) sources provides a direct method for aromatic fluorination. The regioselectivity of this nucleophilic addition is a critical aspect. For instance, the fluorostannylation of arynes generated from silylaryl sulfonate precursors provides a convenient and efficient route to diverse 2-fluoroaryl compounds. acs.org
The outcome of the nucleophilic attack is governed by several factors, including the electronic and steric properties of both the benzyne substituents and the nucleophile itself. The "hard/soft" nature of the attacking nucleophile can also play a role in directing the addition to a specific carbon atom of the aryne triple bond. cas.cn In the context of fluorination, the fluoride ion attacks the benzyne, and the position of the attack is determined by the substituents present on the benzyne ring.
Influence of Substituent Effects on Reaction Outcome
The substituents on the benzyne ring exert a powerful directing influence on the regiochemical outcome of nucleophilic addition reactions. This influence is primarily dictated by the electronic properties (whether the group is electron-donating or electron-withdrawing) and steric hindrance of the substituent. youtube.comcas.cn
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density by resonance, such as nitro or cyano groups, tend to direct incoming nucleophiles to the meta position. youtube.com These groups destabilize the formation of a negative charge at the adjacent ortho position, making the meta position more favorable for attack.
Electron-Donating Groups (EDGs): Substituents that donate electron density, such as alkoxy or amino groups, typically direct nucleophiles to the ortho and para positions. youtube.com
Steric Effects: The size of the substituent can also play a decisive role. Bulky groups can hinder the approach of a nucleophile to the nearby ortho position, favoring addition at the more accessible meta position. cas.cn In some cases, a bulky nucleophile will preferentially attack the less-hindered carbon atom of the aryne intermediate, leading exclusively to the meta-functionalized product. cas.cn
The interplay of these effects determines the final product distribution.
| Substituent Type | Electronic Effect | Primary Directing Position(s) | Rationale |
|---|---|---|---|
| Alkoxy (e.g., -OCH₃) | Electron-Donating (Resonance) | ortho, para | Stabilizes negative charge development at the ortho position. |
| Nitro (-NO₂) | Electron-Withdrawing (Resonance) | meta | Destabilizes negative charge development at the ortho position. |
| Bulky Alkyl (e.g., -C(CH₃)₃) | Electron-Donating (Inductive) & Steric Hindrance | meta | Steric hindrance prevents nucleophilic attack at the adjacent ortho position. |
Contributions to Total Synthesis of Complex Molecules
The generation of arynes from precursors like Trimethylsilyl nonafluorobutanesulfonate provides a powerful tool for constructing complex molecular architectures. This methodology has been successfully applied to the total synthesis of numerous bioactive natural products and other pharmaceutically relevant molecules. nih.govresearchgate.net The ability to form new carbon-carbon and carbon-heteroatom bonds through aryne intermediates allows for the efficient assembly of intricate carbocyclic and heterocyclic systems. acs.org
Role in Natural Product Synthesis (e.g., (±)-aporphine)
A notable application of this chemistry is in the synthesis of aporphine (B1220529) alkaloids, a class of natural products with significant biological activities. researchgate.netnih.gov The total synthesis of (±)-aporphine has been successfully achieved utilizing a key step involving the reaction of an isoquinoline (B145761) derivative with a benzyne precursor, specifically a 2-(trimethylsilyl)phenyl sulfonate. nih.govresearchgate.net
In this synthetic strategy, the benzyne intermediate is generated in the presence of a nucleophilic isoquinoline. The subsequent reaction between these two species forges a crucial bond that constructs the characteristic tetracyclic core of the aporphine skeleton. This approach has proven effective for the synthesis of various aporphine alkaloids, including (±)-nuciferine and (±)-O-methylisothebaine. researchgate.netnih.gov
| Reactant 1 | Reactant 2 (Benzyne Precursor) | Promoter | Key Transformation | Product Core |
|---|---|---|---|---|
| Isoquinoline Derivative | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) | CsF | Nucleophilic addition to benzyne intermediate | Aporphine Core |
Future Directions and Emerging Research Avenues for Trimethylsilyl Nonafluorobutanesulfonate Tmsnf
Expansion of Substrate Scope and Reaction Diversity in Aryne Chemistry
The use of 2-(trimethylsilyl)aryl nonaflates, as stable and accessible aryne precursors, has significantly broadened the horizons of aryne chemistry. acs.org A primary focus of future research is to further expand the variety of substrates that can be used and the types of reactions that can be performed. While classical aryne precursors often required harsh conditions, the fluoride-triggered decomposition of silylaryl nonaflates and triflates at room temperature has dramatically increased functional group tolerance. acs.orgresearchgate.net This has enabled transformations that were previously difficult or impossible, such as aryne σ-insertion processes and transition-metal-catalyzed reactions. acs.org
Current research demonstrates the successful participation of nonaflate-derived arynes in a range of reaction classes. acs.org Future work aims to build on this by exploring more complex and functionally diverse aromatic and heteroaromatic systems. The development of new methods to generate functional group-bearing arynes, including pyridynes and pyrimidynes, showcases the potential for creating highly substituted and complex molecular architectures. researchgate.net Researchers are actively investigating the compatibility of these aryne precursors with a wider array of trapping agents and reaction partners, including alkenes, nitrones, and azides, to further diversify the accessible chemical space. researchgate.net The goal is to move beyond simple cycloadditions and nucleophilic additions to more intricate cascade reactions and multicomponent couplings. researchgate.net
Table 1: Examples of Reaction Classes for Nonaflate-Derived Arynes This table is representative and for illustrative purposes.
| Reaction Type | Aryne Precursor | Trapping Agent/Reactant | Resulting Structure |
|---|---|---|---|
| Cycloaddition | 2-(Trimethylsilyl)phenyl nonaflate | Furan | Naphthalene derivative |
| σ-Insertion | 2-(Trimethylsilyl)phenyl nonaflate | Aliphatic Alcohols | Alkyl aryl ethers |
| Nucleophilic Addition | 2-(Trimethylsilyl)phenyl nonaflate | Phenols | Diphenyl ethers |
New Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Future research on TMSNf-mediated aryne chemistry will increasingly rely on a synergy between advanced spectroscopic techniques and high-level computational studies to elucidate the intricate details of aryne generation and reactivity.
Spectroscopic methods such as time-resolved IR and 2D NMR spectroscopy can provide invaluable data on the transient intermediates and transition states involved in these rapid reactions. numberanalytics.comaiu.edu For instance, in situ monitoring techniques can help map the reaction pathways, identify short-lived species like the aryne itself, and quantify reaction kinetics under various conditions.
Computational chemistry, particularly Density Functional Theory (DFT), has already been applied to investigate the mechanism of aryne formation and subsequent reactions. nih.gov CoGEF (Constrained Geometries simulate External Force) calculations, for example, have been used to model the force-promoted generation of arynes from mechanophores, predicting bond scission and the emergence of the aryne triple bond. nih.gov Future computational studies on TMSNf systems will likely focus on:
Modeling Transition States: Calculating the energy barriers for aryne formation from different nonaflate precursors to predict reactivity and selectivity. nih.gov
Understanding Regioselectivity: Explaining the regiochemical outcomes of reactions with unsymmetrical arynes, which is a significant challenge in aryne chemistry.
Simulating Reaction Dynamics: Using molecular dynamics simulations to understand the role of the solvent and other additives in the reaction pathway.
These combined experimental and theoretical approaches will provide a comprehensive, atom-level picture of the reaction mechanisms, enabling more rational and predictable control over reaction outcomes. researchgate.net
Integration into Multi-Step Synthetic Sequences and Flow Processes
The utility of a synthetic method is ultimately proven by its application in the construction of complex molecules and its adaptability to modern, efficient manufacturing processes. A significant emerging trend for TMSNf-derived aryne precursors is their integration into both multi-step total synthesis and continuous flow systems.
The mild conditions required for generating arynes from silylaryl nonaflates make them highly attractive for use in the later stages of complex molecule synthesis, where delicate functional groups must be preserved. acs.orgresearchgate.net Their application has already been noted in the synthesis of natural products and pharmaceutically relevant compounds. acs.org
Furthermore, the synthesis of the aryne precursors themselves has been adapted to continuous flow chemistry. acs.org Researchers have developed a flow process for preparing 2-(trimethylsilyl)phenyl nonaflates that avoids cryogenic lithiation and purification by column chromatography, offering excellent yields and purity. acs.org This process is scalable and can produce significant quantities of the precursor per hour, representing a major step towards making aryne chemistry more practical for industrial applications. acs.org Future work will likely focus on developing fully integrated, multi-step flow systems where the nonaflate precursor is synthesized and then immediately used in a subsequent aryne-trapping reaction, all within a continuous, automated process. researchgate.netnih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Aryne Precursors
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Temperature | Often requires low temperatures (e.g., for lithiation) | Operates at or above room temperature |
| Purification | Typically requires column chromatography | Simple filtration through a silica (B1680970) plug |
| Scalability | Can be challenging to scale up | Readily scalable by extending run time or increasing concentration |
| Safety | Handling of pyrophoric reagents in large quantities | Improved safety due to small reaction volumes |
| Efficiency | Step-wise, with isolation of intermediates | Integrated and potentially faster process |
Potential for Functional Materials and Polymer Synthesis
The unique reactivity of arynes generated from TMSNf precursors opens up new avenues for the synthesis of advanced functional materials and polymers. The ability to form carbon-carbon and carbon-heteroatom bonds efficiently allows for the construction of novel polymeric architectures and the functionalization of material surfaces.
One emerging area is the use of arynes in polymerization reactions. The inherent reactivity of the aryne triple bond can be harnessed to create polymers with unique topologies and properties. nih.gov For example, fluoride-promoted polymerization of specific silyl-substituted monomers can proceed in a chain-growth-like manner, offering control over molecular weight and enabling the synthesis of well-defined block copolymers. researchgate.net While not directly involving TMSNf, this highlights the potential of fluoride-activated silyl (B83357) compounds in polymer chemistry. The arynes generated from TMSNf precursors could be employed as monomers or as cross-linking agents to create highly stable, rigid polymer networks suitable for high-performance applications. mdpi.com
Additionally, the reactions of arynes are being explored for the synthesis of materials with specific electronic or optical properties, such as polycyclic aromatic hydrocarbons relevant to optoelectronics. nih.gov The ability to introduce diverse functional groups onto an aromatic ring via aryne intermediates could be used to tune the properties of organic semiconductors, dyes, or sensors. The development of polymers with intrinsic microporosity, like those derived from silyl-substituted acetylenes, demonstrates the impact of silicon-containing groups on material properties such as gas permeability, suggesting another potential direction for TMSNf-related materials research. researchgate.net
Q & A
Q. What are the critical safety protocols for handling Trimethylsilyl nonafluorobutanesulfonate in laboratory settings?
TMSNfBS must be handled by qualified personnel in authorized facilities equipped with fume hoods and emergency eyewash stations. Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working under inert gas (e.g., nitrogen) and ensure proper ventilation. Contaminated surfaces should be neutralized with sodium bicarbonate before disposal .
Q. How should this compound be stored to maintain stability?
Store in sealed, moisture-resistant containers under inert gas (argon or nitrogen) at temperatures below 25°C. Protect from light and humidity to prevent hydrolysis. Secondary containment is advised to mitigate leakage risks .
Q. What analytical methods confirm the identity and purity of this compound?
Use -NMR and -NMR to verify structural integrity (e.g., trimethylsilyl protons at δ 0.3–0.5 ppm, nonafluorobutyl signals in ). Purity can be assessed via GC-MS or HPLC with a PFPA (pentafluorophenylamide) column. Moisture-sensitive handling is critical to avoid decomposition .
Q. What are the primary synthetic applications of this compound in organic chemistry?
TMSNfBS acts as a strong silylating agent for alcohols, amines, and carbonyl groups. It facilitates the preparation of silyl ethers and esters under mild conditions (e.g., room temperature in anhydrous dichloromethane). Its nonafluorobutanesulfonyl group enhances electrophilicity, enabling efficient activation of leaving groups .
Advanced Questions
Q. How does this compound mediate regioselective reactions in complex substrates?
TMSNfBS’s steric bulk directs silylation to less hindered sites. For example, in polyol systems, primary hydroxyl groups are silylated preferentially over secondary/tertiary ones. Kinetic studies in THF show reaction rates depend on solvent polarity and substrate accessibility .
Q. What experimental strategies mitigate side reactions during TMSNfBS-catalyzed processes?
Side reactions (e.g., over-silylation or hydrolysis) are minimized by using stoichiometric control (1.1–1.2 eq. of TMSNfBS) and rigorously anhydrous conditions. Additives like 2,6-lutidine scavenge trace acids, while low temperatures (−20°C to 0°C) suppress decomposition. Monitor reactions via -NMR to track sulfonate intermediates .
Q. How can contradictory literature data on TMSNfBS reactivity be resolved?
Discrepancies in reported yields or regioselectivity often arise from moisture content or solvent impurities. Replicate experiments under strictly controlled conditions (e.g., Schlenk-line techniques). Cross-validate results using alternative silylating agents (e.g., TMSOTf) to isolate variables .
Q. What advanced techniques characterize transient intermediates in TMSNfBS-mediated reactions?
Cryogenic trapping (−78°C) combined with in situ IR spectroscopy identifies short-lived silyl oxonium ions. High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) elucidate structural details. Computational modeling (DFT) predicts transition states and validates mechanistic hypotheses .
Key Physical and Chemical Properties (Based on Related Compounds)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
